1-(4-Methylbenzenesulfonyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(4-Methylbenzenesulfonyl)cyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a 4-methylbenzenesulfonyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the cyclopropane ring using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the cyclopropane ring or the sulfonyl group.
Reduction: Reduced forms of the sulfonyl group or the amine group.
Substitution: Substituted derivatives at the amine or sulfonyl positions.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzenesulfonyl)cyclopropan-1-amine hydrochloride
- 1-(4-Chlorobenzenesulfonyl)cyclopropan-1-amine hydrochloride
- 1-(4-Nitrobenzenesulfonyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-Methylbenzenesulfonyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in its chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZNDDASBDKCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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